molecular formula C9H13NaO4 B1466063 sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate CAS No. 746640-80-2

sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate

Cat. No.: B1466063
CAS No.: 746640-80-2
M. Wt: 208.19 g/mol
InChI Key: XTXUXOHPKJEHIQ-UHFFFAOYSA-M
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Description

Sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate is a chemical compound with a unique structure characterized by the presence of an ethoxy group, a methyl group, and a dioxohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate typically involves the reaction of ethyl acetoacetate with sodium ethoxide under controlled conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes further transformation to yield the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    Sodium ethyl acetoacetate: Shares a similar ethoxy group but differs in the overall structure and reactivity.

    Sodium methyl acetoacetate: Contains a methyl group but lacks the dioxohexene moiety.

    Sodium diethyl malonate: Similar in having ethoxy groups but differs in the carbon backbone and functional groups.

Uniqueness: Sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

sodium;(Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4.Na/c1-4-13-9(12)8(11)5-7(10)6(2)3;/h5-6,11H,4H2,1-3H3;/q;+1/p-1/b8-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXUXOHPKJEHIQ-HGKIGUAWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C(C)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)C(C)C)/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate

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